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Compound of Interest

Compound Name: 1,2-Dibromo-3-nitrobenzene

Cat. No.: B2914482

An In-depth Technical Guide to 1,2-Dibromo-3-nitrobenzene: Properties, Reactivity, and
Applications

Abstract

This technical guide provides a comprehensive analysis of 1,2-Dibromo-3-nitrobenzene (CAS
No: 26429-41-4), a key halogenated nitroaromatic intermediate. The document details its
physical and chemical properties, spectroscopic data, and reactivity profile, with a focus on the
interplay of its substituent effects. Intended for researchers, chemists, and professionals in drug
development, this guide synthesizes theoretical principles with practical insights into its
handling, synthetic utility, and potential applications as a versatile building block in modern
organic synthesis.

Introduction

1,2-Dibromo-3-nitrobenzene is a polysubstituted aromatic compound featuring a benzene ring
functionalized with two bromine atoms and a nitro group. The specific arrangement of these
substituents—two adjacent bromine atoms and an ortho-nitro group—creates a unique
electronic and steric environment. This structure imparts distinct reactivity, making it a valuable
intermediate for the synthesis of complex molecular architectures. In fields such as
pharmaceutical development, agrochemicals, and materials science, compounds like 1,2-
Dibromo-3-nitrobenzene serve as critical starting points for introducing specific functionalities
and building molecular complexity. Understanding its core properties is paramount for
leveraging its synthetic potential effectively and safely.
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Nomenclature and Chemical Structure

A clear identification of the compound is the foundation of scientific communication.

IUPAC Name: 1,2-dibromo-3-nitrobenzene[1]

Synonyms: 2,3-dibromonitrobenzene[1]

CAS Number: 26429-41-4[1]

Molecular Formula: CeH3BrzNO2z[1]

The structure consists of a benzene ring with bromine atoms at positions 1 and 2, and a nitro
group at position 3.

Caption: Chemical structure of 1,2-Dibromo-3-nitrobenzene.

Physical and Spectroscopic Properties

The physical properties of a compound are critical for its handling, purification, and use in
reactions. The data below has been computationally derived and provides a strong baseline for
experimental work.

Property Value Source
Molecular Weight 280.90 g/mol [1]
Exact Mass 278.85305 Da [1]
Appearance Solid (predicted)

XLogP3 3.2 [1]
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 2 [1]
Rotatable Bond Count 1 [1]

Spectroscopic Data: Spectroscopic analysis is essential for structural verification.
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e Mass Spectrometry: GC-MS data is available, which can be used to confirm the molecular
weight and fragmentation pattern.[1]

« Infrared (IR) Spectroscopy: Vapor phase IR spectra are available, useful for identifying the
characteristic vibrational frequencies of the nitro (NOz2) group and the C-Br bonds.[1]

Chemical Properties and Reactivity

The reactivity of 1,2-Dibromo-3-nitrobenzene is dictated by the cumulative electronic effects
of its three substituents. Both bromine and the nitro group are electron-withdrawing,
significantly deactivating the aromatic ring towards electrophilic attack.

e Nitro Group (-NO2): This is a powerful deactivating group due to both its strong inductive (-I)
and resonance (-M) effects. It withdraws electron density from the entire ring, making it much
less nucleophilic than benzene. It is a strong meta-director.[2]

e Bromo Groups (-Br): As halogens, bromine atoms are deactivating due to their strong
inductive electron withdrawal (-I). However, they possess lone pairs that can be donated via
resonance (+M), which makes them ortho, para-directors.[2]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The benzene ring is heavily deactivated, meaning that electrophilic substitution reactions
require harsh or "forcing" conditions, such as high temperatures and strong superacids.[2][3]
The regioselectivity of an incoming electrophile (E*) is determined by the combined directing
effects of the existing groups.

e The nitro group at C3 directs meta to itself, towards positions C1 and C5.
e The bromo group at C1 directs ortho and para to itself, towards positions C2, C6, and CA4.
e The bromo group at C2 directs ortho and para to itself, towards positions C1, C3, and C6.

Considering these effects, the most likely positions for electrophilic attack are C5 and C6,
which are activated by at least one of the directing groups without being sterically hindered or
deactivated by multiple groups.
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1. Reaction Setup
Dissolve substrate in Ethanol

2. Reagent Addition
Add SnCl2-2H20

3. Reflux
Add HCI, heat to 80°C for 2-4h

4. Workup
Cool, quench with ice, basify with NaOH

5. Extraction
Extract with Ethyl Acetate

6. Purification
Dry and concentrate organic layers

Final Product
2,3-Dibromoaniline

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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